molecular formula C10H16N2 B7809104 (Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine

(Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine

Cat. No.: B7809104
M. Wt: 164.25 g/mol
InChI Key: OUYHOSBITBAACX-UHFFFAOYSA-N
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Description

(Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine, also known as N-[2-(2-pyridinyl)ethyl]-2-propanamine, is an organic compound with the molecular formula C10H16N2. This compound is characterized by the presence of a pyridine ring and an isopropyl group attached to an ethylamine chain. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Biochemical Analysis

Biochemical Properties

(Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can affect mood and behavior. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its effects on cellular function can change over time, with long-term exposure leading to alterations in cellular metabolism and gene expression. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in adaptive responses, such as upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on physiological functions . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been identified, where doses above a certain level lead to significant adverse effects, while doses below this threshold are relatively safe.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism of this compound involves oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of this compound on cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It has been shown to interact with organic cation transporters, which facilitate its uptake into cells. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, its presence in the endoplasmic reticulum can affect protein folding and secretion processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of 2-bromoethylamine hydrobromide with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: (Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound serves as a ligand in coordination chemistry and is used in the study of metal-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Uniqueness: (Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine is unique due to its combination of a pyridine ring and an isopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in various chemical and pharmaceutical applications .

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9(2)11-8-6-10-5-3-4-7-12-10/h3-5,7,9,11H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYHOSBITBAACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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